
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Overview
Description
DVDAVP, also known as 1-deamino-4-valine-8-D-arginine-vasopressin, is a synthetic analog of vasopressin. Vasopressin is a peptide hormone that plays a crucial role in regulating water retention in the body. DVDAVP is a modified form of vasopressin, where specific amino acids have been altered to enhance its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DVDAVP involves the manual assembly of the peptide using Boc (tert-butyloxycarbonyl) chemistry. The precursor is assembled with in-situ neutralization, containing a cysteine residue at position 6. Boc deprotections are accomplished using neat trifluoroacetic acid (TFA), and couplings are performed in dimethylformamide (DMF) using four equivalents of Boc-amino acids .
Industrial Production Methods
Industrial production of DVDAVP follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and analysis to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DVDAVP undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, leading to dimerization.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction.
Substitution: Specific amino acids are substituted using Boc-amino acids in DMF.
Major Products Formed
The major products formed from these reactions include dimerized peptides, reduced peptides with free thiol groups, and substituted peptides with modified properties .
Scientific Research Applications
This compound exhibits significant biological activity as an antagonist at vasopressin receptors. Its primary effects include:
- Renal Water Reabsorption : By selectively targeting the V2 receptor, it influences water retention mechanisms in the kidneys.
- Vascular Regulation : It can modulate vascular tone through interactions with V1a receptors, although its primary action is on V2 receptors.
Pharmacological Studies
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin is utilized in pharmacological studies to understand receptor binding dynamics and pharmacodynamics. The following table summarizes key findings from various studies:
Therapeutic Potential
The therapeutic implications of this compound are particularly notable in the treatment of conditions such as:
- Diabetes Insipidus : Its ability to enhance water reabsorption makes it a candidate for managing this condition.
- Cardiovascular Disorders : Research indicates potential applications in treating heart failure and hypertension due to its vascular effects .
Study on Renal Function
A study investigated the effects of this compound on glomerular filtration rate (GFR) in rat models. Results indicated that stimulation of V2 receptors significantly increased GFR, suggesting its potential utility in renal therapies .
Anxiety and Stress Disorders
Another research avenue explored the role of vasopressin receptors in stress-related conditions such as anxiety and depression. The study highlighted that specific receptor antagonists could mitigate symptoms associated with these disorders, positioning this compound as a valuable tool in neuropharmacology .
Mechanism of Action
DVDAVP exerts its effects by interacting with vasopressin receptors, specifically the V2 receptors in the kidneys. This interaction leads to the insertion of aquaporin water channels into the apical membrane of the collecting ducts, increasing water reabsorption. Additionally, DVDAVP can activate V1a receptors, leading to the release of von Willebrand factor and coagulation factor VIII .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: Another synthetic analog of vasopressin with similar antidiuretic properties.
Oxytocin: A peptide hormone with structural similarities to vasopressin but different physiological functions.
Arginine Vasopressin: The natural form of vasopressin with similar receptor interactions
Uniqueness
DVDAVP is unique due to its specific modifications, including the deamination of cysteine and substitution of arginine with D-arginine. These modifications enhance its stability, reduce pressor effects, and prolong its half-life compared to natural vasopressin .
Biological Activity
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin, commonly referred to as dVDAVP, is a synthetic analog of the natural hormone vasopressin. This compound has garnered attention due to its unique biological activities and potential therapeutic applications, particularly in the management of water retention disorders and certain hemostatic conditions. The modifications in its structure enhance its specificity and efficacy while minimizing unwanted side effects.
Chemical Structure and Properties
- Molecular Formula : C₄₆H₆₅N₁₃O₁₁S₂
- Molecular Weight : 1040.22 g/mol
- CAS Number : 43157-23-9
Structural Modifications
The modifications in dVDAVP include:
- Deamination of Cys1 : This alteration improves the half-life of the compound.
- Valine substitution at position 4 : Enhances receptor specificity.
- D-Arginine at position 8 : Abolishes vasopressor activity associated with the V1a receptor, allowing for selective action on V2 receptors.
dVDAVP primarily acts as an agonist for the vasopressin V2 receptor, which is predominantly expressed in renal tissues. This interaction promotes water reabsorption in the kidneys, effectively increasing urine concentration and reducing urine output. The absence of significant V1a receptor activity means that dVDAVP does not induce vasoconstriction, making it safer for patients who may be sensitive to blood pressure changes.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of dVDAVP on various cancer cell lines, particularly those expressing V2 receptors. For instance, research demonstrated that exposure to dDAVP led to a significant reduction in tumor cell growth in breast cancer models. The following table summarizes key findings from studies assessing the antiproliferative effects of dVDAVP:
Clinical Applications
dVDAVP is utilized in clinical settings for:
- Management of Diabetes Insipidus : It effectively reduces excessive urination and helps maintain fluid balance.
- Hemostatic Disorders : It promotes the secretion of von Willebrand factor, aiding in blood clotting processes.
Case Study 1: Perioperative Use
In a clinical study involving cancer surgeries, perioperative administration of dDVAP was found to reduce metastatic progression. The compound's hemostatic properties were linked to its ability to release coagulation factors that protect against tumor cell dissemination during surgical procedures.
Case Study 2: Treatment of Hemophilia
A study involving hemophilia patients demonstrated that dDVAP could successfully increase levels of factor VIII, thereby improving clotting ability without significant side effects related to vasoconstriction.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRFHAVFOSSOX-WSFLLCRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658832 | |
Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43157-23-9 | |
Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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